4-Methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine
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Overview
Description
4-Methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine, also known as S32212, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
4-Methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, this compound has been shown to modulate dopamine signaling and improve cognitive function.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can improve working memory, attention, and executive function in animal models. It has also been shown to increase dopamine release in the prefrontal cortex, which is a key region involved in cognitive processing.
Advantages and Limitations for Lab Experiments
One advantage of 4-Methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings.
Future Directions
Future research on 4-Methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine could explore its potential use in the treatment of other neurological disorders such as Parkinson's disease and addiction. Additionally, further studies could investigate the optimal dosing and administration of this compound for maximum therapeutic benefit.
Synthesis Methods
The synthesis of 4-Methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine involves a multi-step process that includes the reaction of 4-methylnaphthalen-1-amine with piperidine-4-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield the final product.
Scientific Research Applications
4-Methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine has been studied extensively for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has also been investigated for its potential use as a cognitive enhancer.
properties
IUPAC Name |
4-methyl-1-(4-methylnaphthalen-1-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-9-11-18(12-10-13)21(19,20)17-8-7-14(2)15-5-3-4-6-16(15)17/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJFKSRCLLYBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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